9-Methyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile 9-Methyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile
Brand Name: Vulcanchem
CAS No.: 5434-96-8
VCID: VC15790586
InChI: InChI=1S/C12H14N4O2/c1-16-4-2-12(3-5-16)8(6-13)10(17)15-11(18)9(12)7-14/h8-9H,2-5H2,1H3,(H,15,17,18)
SMILES:
Molecular Formula: C12H14N4O2
Molecular Weight: 246.27 g/mol

9-Methyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile

CAS No.: 5434-96-8

Cat. No.: VC15790586

Molecular Formula: C12H14N4O2

Molecular Weight: 246.27 g/mol

* For research use only. Not for human or veterinary use.

9-Methyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile - 5434-96-8

Specification

CAS No. 5434-96-8
Molecular Formula C12H14N4O2
Molecular Weight 246.27 g/mol
IUPAC Name 9-methyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile
Standard InChI InChI=1S/C12H14N4O2/c1-16-4-2-12(3-5-16)8(6-13)10(17)15-11(18)9(12)7-14/h8-9H,2-5H2,1H3,(H,15,17,18)
Standard InChI Key FIESYJMSBIQRTJ-UHFFFAOYSA-N
Canonical SMILES CN1CCC2(CC1)C(C(=O)NC(=O)C2C#N)C#N

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 9-methyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile, reflecting its spirocyclic framework with two nitrogen atoms (diazaspiro), two ketone groups (dioxo), and two nitrile substituents (dicarbonitrile) . Alternative designations include:

  • 3-Methyl-8,10-dioxo-3,9-diazaspiro[5.5]undecane-7,11-dicarbonitrile

  • 2,4-Diketo-9-methyl-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile .

Molecular Formula and Weight

The molecular formula C₁₂H₁₇N₅O₂ corresponds to a molecular weight of 263.296 g/mol . The compound’s structure (Figure 1) features a spiro junction connecting a six-membered cyclohexane ring and a six-membered diazepanone ring, with nitrile groups at positions 1 and 5 and a methyl group on the nitrogen at position 9.

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number5434-96-8
Molecular FormulaC₁₂H₁₇N₅O₂
Molecular Weight263.296 g/mol
SMILES NotationCN1C2(CCCCC2)CN(C1=O)C(=O)C3(C#N)CCCC3C#N

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 9-methyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile typically involves multi-step sequences leveraging cyclization and functional group transformations. A plausible route includes:

  • Spirocyclization: Formation of the spiro framework via intramolecular cyclization of a precursor containing both cyclohexane and piperidine moieties.

  • Introduction of Nitriles: Cyanation at positions 1 and 5 using reagents such as trimethylsilyl cyanide (TMSCN) under acidic conditions .

  • Methylation: Quaternization of the tertiary nitrogen at position 9 with methyl iodide or dimethyl sulfate .

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Strong absorptions at ~2,250 cm⁻¹ (C≡N stretch) and ~1,700 cm⁻¹ (C=O stretch) confirm nitrile and amide functionalities .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals for the methyl group (δ ~3.0 ppm) and spirocyclic protons (δ ~1.5–2.5 ppm).

    • ¹³C NMR: Peaks for nitrile carbons (~115 ppm) and carbonyl carbons (~170 ppm) .

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a high boiling point (552.8°C) and flash point (288.1°C), consistent with its polar functional groups and molecular rigidity . Experimental solubility data remain limited, but analogous spirocyclic nitriles demonstrate moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) .

Table 2: Physicochemical Data

PropertyValueSource
Density1.31 g/cm³
Boiling Point552.8°C at 760 mmHg
Flash Point288.1°C
LogP (Octanol-Water)0.22

Stability and Reactivity

The presence of electron-withdrawing nitrile and carbonyl groups renders the compound stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions. Storage in anhydrous environments is recommended to prevent degradation .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The structural complexity of this compound makes it a valuable intermediate in drug discovery. For example, spirocyclic diazaspiro derivatives are frequently employed in the synthesis of kinase inhibitors and neurotransmitter analogs . A patent (US10053477B2) highlights its utility in producing phosphorus-containing therapeutics targeting inflammatory pathways .

Biological Activity

While direct pharmacological studies on this compound are scarce, structurally related diazaspiro derivatives exhibit:

  • Kinase Inhibition: Modulation of MAPK and PI3K pathways .

  • Anticancer Potential: Induction of apoptosis in vitro through caspase activation .

Future Research Directions

  • Synthetic Optimization: Development of enantioselective routes to access stereochemically pure variants.

  • Biological Screening: Evaluation of antimicrobial and antiproliferative activities.

  • Computational Modeling: DFT studies to correlate electronic structure with reactivity.

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